molecular formula C19H18ClN3O2 B7697323 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide

Cat. No.: B7697323
M. Wt: 355.8 g/mol
InChI Key: NQCFJOIIKAJHGV-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide is a heterocyclic compound that features a 1,2,4-oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous solvents and specific catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12(2)11-21-18(24)13-7-3-4-8-14(13)19-22-17(23-25-19)15-9-5-6-10-16(15)20/h3-10,12H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCFJOIIKAJHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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